molecular formula C24H33ClN2O B3025692 N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride CAS No. 28456-30-6

N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride

Cat. No.: B3025692
CAS No.: 28456-30-6
M. Wt: 401.0 g/mol
InChI Key: CJBBCVGEWLKVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Phenethyl-4-piperidyl)-N-phenethylpropanamide is an analytical reference standard that is structurally similar to known opioids. N-(1-Phenethyl-4-piperidyl)-N-phenethylpropanamide is a byproduct in the synthesis of fentanyl. This product is intended for research and forensic applications.

Biological Activity

N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride, is a compound closely related to the fentanyl series of synthetic opioids. Understanding its biological activity is crucial for evaluating its pharmacological properties and potential therapeutic applications, particularly in pain management.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C19H24N2
  • Molecular Weight : 280.41 g/mol
  • CAS Number : 24775-76-6 (hydrochloride salt)

This compound belongs to the class of 4-anilidopiperidine derivatives, which are known for their potent analgesic effects.

N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide primarily acts as a μ-opioid receptor agonist. This mechanism is similar to that of morphine and other opioids, leading to significant analgesic effects. The compound exhibits high affinity for μ-opioid receptors while showing lower affinity for δ- and κ-opioid receptors, which is characteristic of many fentanyl analogs .

Biological Activity and Analgesic Potency

Research indicates that compounds within the fentanyl series, including N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, demonstrate potent analgesic properties. For instance, studies have shown that related compounds have an effective dose (ED50) ranging from 0.0048 mg/kg to 2 mg/kg in various animal models .

Comparative Analgesic Potency Table

CompoundED50 (mg/kg)Receptor Affinity
N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamideTBDHigh μ-affinity
Fentanyl0.001 mg/kgHigh μ-affinity
Morphine1.94Moderate μ-affinity
Phenaridine0.0048High μ-affinity

Case Studies and Research Findings

  • Analgesic Efficacy : In a study comparing various opioid derivatives, N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide was found to have significant analgesic effects comparable to fentanyl but with a slightly reduced potency .
  • Biotransformation : The metabolic pathways of this compound have been studied, indicating that it undergoes extensive biotransformation primarily in the liver, similar to other opioids. The main metabolites retain some level of activity but are generally less potent than the parent compound .
  • Safety Profile : As with other synthetic opioids, there are concerns regarding the safety profile of N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, particularly regarding its potential for abuse and dependence. Studies suggest that while it provides effective analgesia, it also poses risks associated with respiratory depression at higher doses .

Properties

IUPAC Name

N-(2-phenylethyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O.ClH/c1-2-24(27)26(20-14-22-11-7-4-8-12-22)23-15-18-25(19-16-23)17-13-21-9-5-3-6-10-21;/h3-12,23H,2,13-20H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBBCVGEWLKVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CCC1=CC=CC=C1)C2CCN(CC2)CCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride
Reactant of Route 4
Reactant of Route 4
N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride
Reactant of Route 5
Reactant of Route 5
N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride
Reactant of Route 6
Reactant of Route 6
N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.